molecular formula C6H2F4O2S B13218674 2,4,5-Trifluorobenzene-1-sulfonyl fluoride

2,4,5-Trifluorobenzene-1-sulfonyl fluoride

Cat. No.: B13218674
M. Wt: 214.14 g/mol
InChI Key: JNDCJRYYIUUKKY-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2F3O2S. It is a sulfonyl fluoride derivative, characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride typically involves the fluorination of corresponding sulfonyl chlorides. One common method includes the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 ether in acetonitrile . This method ensures high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and catalysts to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound covalently modifies active site residues of target enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C6H2F4O2S

Molecular Weight

214.14 g/mol

IUPAC Name

2,4,5-trifluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2F4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H

InChI Key

JNDCJRYYIUUKKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)F)F)F

Origin of Product

United States

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